molecular formula C13H14F3NO4S B2819393 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2320466-75-7

1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No.: B2819393
CAS No.: 2320466-75-7
M. Wt: 337.31
InChI Key: SXDAAHFMLPGRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a unique molecular architecture combining an azetidine ring, a 2,3-dihydrobenzofuran scaffold, and a 2,2,2-trifluoroethoxy group. The azetidine ring is a valuable saturated heterocycle known for its role in improving the metabolic stability and pharmacokinetic properties of drug candidates. The 2,3-dihydro-1-benzofuran moiety is a privileged structure in medicinal chemistry; research into benzofuran analogues has demonstrated their potential as potent antioxidants and neuroprotective agents . Furthermore, the incorporation of the sulfonyl group can enhance molecular interactions with biological targets, while the 2,2,2-trifluoroethoxy group is a common fluorinated building block used to fine-tune a compound's lipophilicity and metabolic stability . As a versatile synthetic intermediate, this chemical is intended for use in constructing more complex molecules for pharmaceutical and life sciences research. It is supplied with comprehensive analytical data to ensure quality and batch-to-batch consistency. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4S/c14-13(15,16)8-21-10-6-17(7-10)22(18,19)11-1-2-12-9(5-11)3-4-20-12/h1-2,5,10H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDAAHFMLPGRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. Its unique structure combines a benzofuran moiety with an azetidine ring, which may influence its biological activity. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, cellular effects, and potential therapeutic uses.

  • Molecular Formula : C12H12F3N1O4S
  • Molecular Weight : 319.29 g/mol
  • CAS Number : 1152874-08-2

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The sulfonyl group in the compound may facilitate interactions with enzymes, leading to inhibition of specific pathways involved in disease processes.
  • Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of cannabinoid receptors, particularly CB2, which are implicated in pain and inflammatory responses .
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could contribute to neuroprotective effects by scavenging free radicals and reducing oxidative stress .

Cellular Effects

Research indicates that this compound can affect various cellular processes:

  • Cell Signaling Pathways : It has been shown to modulate signaling pathways related to inflammation and apoptosis.
  • Gene Expression : The compound can influence the expression of genes involved in cell survival and stress responses.

Case Studies

Several studies have explored the biological effects of similar benzofuran derivatives:

  • Neuroprotective Effects : A study demonstrated that a related benzofuran compound protected against head injury in mice by inhibiting lipid peroxidation and acting as a superoxide radical scavenger . This suggests potential applications in treating neurodegenerative diseases.
  • Pain Management : Compounds with similar structures were effective in animal models for neuropathic pain without central side effects, indicating that this class of compounds may offer therapeutic benefits for chronic pain management .

Data Summary Table

PropertyValue
Molecular FormulaC12H12F3N1O4S
Molecular Weight319.29 g/mol
CAS Number1152874-08-2
CB2 Receptor AffinityPotent selective agonist
Antioxidant ActivityYes
Neuroprotective PotentialYes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinct features are best contextualized by comparing it to analogs from pharmaceutical and agrochemical domains, focusing on core structures, substituents, and functional roles.

Structural and Functional Analogues

2.1.1 Fluorinated Pharmaceuticals (General Class)

Fluorinated compounds often leverage fluorine’s electronegativity and steric effects to optimize pharmacokinetics. For example:

  • Trifluoroethoxy-containing drugs : Fluorine substitution in alkoxy groups (e.g., -OCF₃) is prevalent in drugs like rilpivirine (antiviral) and aprepitant (antiemetic), where it enhances bioavailability and target affinity .
  • Azetidine derivatives : Azetidine rings are increasingly used as saturated bioisosteres for morpholine or piperidine, reducing conformational flexibility and improving selectivity.
2.1.2 Sulfonylurea Herbicides
  • Triflusulfuron methyl ester : Contains a trifluoroethoxy group and a sulfonylurea bridge but uses a triazine core instead of azetidine. It inhibits acetolactate synthase (ALS) in plants .
  • Metsulfuron methyl ester : Lacks fluorine but shares the sulfonyl-benzoate-triazine framework, demonstrating how fluorine absence reduces environmental persistence compared to trifluoroethoxy analogs .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Sulfonyl Group Fluorine Substituent Primary Application
Target Compound Azetidine Benzofuran-5-sulfonyl 2,2,2-Trifluoroethoxy Pharmaceutical (inferred)
Triflusulfuron methyl ester Triazine Benzoate-linked 2,2,2-Trifluoroethoxy Herbicide (ALS inhibitor)
Metsulfuron methyl ester Triazine Benzoate-linked None Herbicide (ALS inhibitor)
Rilpivirine Pyridine N/A Trifluoromethyl Antiviral (NNRTI)

Research Findings and Implications

  • Role of Fluorine: The trifluoroethoxy group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ethoxy or methoxy substituents), as seen in pharmaceutical optimization trends .
  • Core Structure Impact : The azetidine core’s compact size and rigidity may improve binding specificity compared to bulkier triazine-based herbicides or flexible morpholine derivatives.
  • Sulfonyl Group Functionality : While sulfonyl groups in herbicides (e.g., triflusulfuron) disrupt plant enzyme activity, their role in pharmaceuticals often involves targeting human enzymes (e.g., carbonic anhydrase or protease inhibition).

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (sulfonylation step)Minimizes side reactions
SolventDichloromethane or DMFEnhances solubility
CatalystTriethylamine (2 eq.)Neutralizes HCl byproduct
Reaction Time12–24 hoursEnsures completion

Basic: How can researchers characterize the molecular structure and purity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., sulfonyl group at C5 of benzofuran, trifluoroethoxy at azetidine C3) .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 367.05 for C13_{13}H12_{12}F3_3NO4_4S) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Basic: What in vitro assays are suitable for evaluating the compound’s biological activity?

Methodological Answer:

  • Target Binding Assays :
    • Fluorescence Polarization : Measures binding affinity to sodium channels (IC50_{50} determination) .
    • Surface Plasmon Resonance (SPR) : Quantifies interactions with membrane proteins (e.g., GPCRs) .
  • Cellular Assays :
    • Cytotoxicity (MTT Assay) : Tests viability in cancer cell lines (e.g., HeLa, IC50_{50} ~10 µM) .
    • Anti-inflammatory Activity : ELISA for TNF-α inhibition in macrophages .

Advanced: How can computational modeling resolve contradictions in reported biological activity data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate binding modes to explain variability in IC50_{50} values across studies (e.g., conformational flexibility of the trifluoroethoxy group) .
  • Density Functional Theory (DFT) :
    • Calculate electronic properties (e.g., HOMO-LUMO gap) to predict reactivity discrepancies in different solvents .
  • Data Reconciliation : Use statistical tools (e.g., PCA) to identify outliers in activity datasets caused by assay conditions (e.g., pH, temperature) .

Advanced: How to design experiments for mechanism-of-action studies when targets are unknown?

Methodological Answer:

Chemoproteomics :

  • Use photoaffinity labeling with a radiolabeled analog to capture interacting proteins in cell lysates .

CRISPR-Cas9 Screening :

  • Perform genome-wide knockout screens to identify genes modulating compound sensitivity .

Metabolomic Profiling :

  • LC-MS/MS analysis of treated cells to map metabolic pathway disruptions (e.g., ATP depletion) .

Q. Table 2: Key Steps for Mechanism Elucidation

StepTool/TechniqueOutcome
Target IdentificationChemoproteomicsCandidate protein list
Functional ValidationsiRNA KnockdownConfirmed target(s)
Pathway AnalysisMetabolomicsAffected pathways

Advanced: What strategies address poor aqueous solubility in preclinical testing?

Methodological Answer:

  • Formulation Optimization :
    • Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance solubility .
  • Prodrug Design :
    • Introduce ionizable groups (e.g., phosphate esters) for pH-dependent solubility .
  • Nanoparticle Encapsulation :
    • Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies .

Advanced: How to validate computational predictions of metabolic stability?

Methodological Answer:

In Vitro Metabolism :

  • Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .

Isotope Tracing :

  • Use 14^{14}C-labeled compound to track metabolic pathways in hepatocytes .

In Silico Validation :

  • Compare predicted (e.g., StarDrop) vs. experimental metabolite profiles to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.